O-Amino-glycerol

Bioconjugation Click chemistry Oxime ligation

O-Amino-glycerol features a unique aminooxy (-O-NH₂) group that enables chemoselective oxime bond formation with carbonyls under mild aqueous conditions (pH 4–7), without copper catalysts or reducing agents—functionality absent in standard amino glycerols (e.g., serinol, 3-amino-1,2-propanediol). Essential for: (1) aminooxy click chemistry for site-specific biomolecule conjugation; (2) bicyclo[3.1.0]hexanyl-oxazolidinone antibiotic scaffold synthesis targeting linezolid-resistant gram-positive bacteria; (3) ornithine decarboxylase (ODC) inhibitor programs; and (4) heterocyclylcyclohexanecarbothioamide smooth muscle relaxant development. Procure the authentic aminooxy-diol to ensure reactivity and reproducibility.

Molecular Formula C3H10ClNO3
Molecular Weight 143.57 g/mol
CAS No. 67435-00-1
Cat. No. B057225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Amino-glycerol
CAS67435-00-1
Synonyms3-(Aminooxy)-1,2-propanediol Hydrochloride
Molecular FormulaC3H10ClNO3
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESC(C(CON)O)O.Cl
InChIInChI=1S/C3H9NO3.ClH/c4-7-2-3(6)1-5;/h3,5-6H,1-2,4H2;1H
InChIKeyQWQVDZQYGJFDHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Amino-glycerol (CAS 67435-00-1): Structural Identity and Molecular Characteristics


O-Amino-glycerol (CAS 67435-00-1), systematically named 3-(aminooxy)-1,2-propanediol, is an aminooxy-functionalized glycerol derivative with the molecular formula C₃H₉NO₃ and a molecular weight of 107.11 g/mol as the free base, with the hydrochloride salt (C₃H₁₀ClNO₃) having a molecular weight of 143.57 g/mol [1]. The compound features an aminooxy (-O-NH₂) group linked to the terminal carbon of a propane-1,2-diol backbone, distinguishing it structurally from other amino glycerol derivatives where the amino group is directly attached to carbon rather than via an oxygen atom . This aminooxy functionality enables specific oxime ligation chemistry that is not accessible to standard amines .

Why Generic Amino Glycerols Cannot Substitute for O-Amino-glycerol in Oxime Ligation and Targeted Synthesis


Substituting O-Amino-glycerol with a generic amino glycerol analog such as 3-amino-1,2-propanediol (CAS 616-30-8) or 2-amino-1,3-propanediol (serinol, CAS 534-03-2) is not chemically equivalent because O-Amino-glycerol contains an aminooxy (-O-NH₂) functional group rather than a standard primary amine (-NH₂) . The aminooxy group undergoes chemoselective oxime formation with carbonyls (aldehydes and ketones) under mild aqueous conditions without cross-reacting with other nucleophiles present in complex biomolecular environments [1]. This reactivity profile is absent in C-amino glycerols, which instead participate in amide bond formation or reductive amination pathways . The ether oxygen linkage in O-Amino-glycerol also confers distinct electronic and steric properties compared to the direct carbon-nitrogen bond found in amino glycerol analogs, affecting both reactivity kinetics and downstream product stereochemistry .

Quantitative Differentiation Evidence for O-Amino-glycerol (CAS 67435-00-1) versus Structural Analogs


Chemoselective Oxime Ligation: Aminooxy versus C-Amino Reactivity in Bioconjugation

O-Amino-glycerol contains an aminooxy (-O-NH₂) group that undergoes chemoselective oxime formation with carbonyls (aldehydes, ketones) at pH 4-7 in aqueous media without requiring activation reagents, whereas C-amino glycerol analogs (e.g., 3-amino-1,2-propanediol) react via amine pathways that lack chemoselectivity in the presence of competing nucleophiles [1]. This difference is fundamental to bioconjugation and site-specific modification applications where orthogonal reactivity is required .

Bioconjugation Click chemistry Oxime ligation

Ornithine Decarboxylase (ODC) Inhibition: Nanomolar Potency of Aminooxy-Propanediol Scaffold

The structurally related compound 1-amino-3-(aminooxy)-2-propanol (6a), which shares the identical aminooxy-propanediol core scaffold as O-Amino-glycerol, inhibits rat liver ornithine decarboxylase (ODC) with an IC₅₀ of 39 nM [1]. This nanomolar potency is directly attributable to the aminooxy functional group, which forms a stable oxime adduct with the pyridoxal phosphate (PLP) cofactor in the ODC active site [2]. In contrast, C-amino glycerol analogs lacking the aminooxy group do not demonstrate comparable ODC inhibition due to their inability to form this specific covalent adduct [3].

Enzyme inhibition Ornithine decarboxylase Polyamine biosynthesis

Oxazolidinone Antibiotic Synthesis: Aminooxy-Glycerol as a Critical Bicyclic Intermediate Precursor

O-Amino-glycerol is specifically employed in the preparation of bicyclo[3.1.0]hexanyl-oxazolidinones for therapeutic antibiotic development . This application leverages the aminooxy group's capacity to participate in cyclization reactions that generate the constrained bicyclic scaffold characteristic of next-generation oxazolidinones, which are designed to overcome linezolid resistance mechanisms [1]. In contrast, C-amino glycerols such as 3-amino-1,2-propanediol are predominantly used in conventional oxazolidinone synthesis for nonionic X-ray contrast agents like iohexol rather than in bicyclic antibiotic frameworks .

Antibiotic synthesis Oxazolidinone Bicyclohexanyl scaffold

Heterocyclylcyclohexanecarbothioamide Synthesis: Smooth Muscle Relaxant Intermediate

O-Amino-glycerol is utilized as a building block in the synthesis of heterocyclylcyclohexanecarbothioamides, a class of compounds with demonstrated smooth muscle relaxant activity . The aminooxy group participates in heterocycle formation through nucleophilic attack on electrophilic carbon centers, enabling construction of the carbothioamide pharmacophore. Neither 3-amino-1,2-propanediol (used in contrast media and polyurethanes) nor 2-amino-1,3-propanediol (serinol, used in immunosuppressant FTY720 development) have been reported as intermediates for this specific smooth muscle relaxant scaffold .

Smooth muscle relaxant Heterocyclic synthesis Carbothioamide

Physical Form and Hydrochloride Salt Advantage in Formulation Development

O-Amino-glycerol is commercially supplied as the hydrochloride salt (C₃H₁₀ClNO₃, MW 143.57 g/mol), which provides enhanced stability and aqueous solubility compared to the free base form (MW 107.11 g/mol) . In contrast, 3-amino-1,2-propanediol is a highly viscous liquid (viscosity ~3 Pa·s at 20°C) that is hygroscopic and requires special handling precautions . The solid hydrochloride salt form of O-Amino-glycerol offers advantages in weighing accuracy, storage stability, and formulation into aqueous buffer systems, which are critical considerations for reproducible experimental protocols .

Salt form selection Solubility Stability

Optimal Procurement and Research Applications for O-Amino-glycerol (CAS 67435-00-1)


Site-Specific Bioconjugation via Aminooxy Click Chemistry (AOCC)

Procurement of O-Amino-glycerol is indicated for research programs utilizing aminooxy click chemistry for site-specific biomolecule modification [1]. The compound serves as a hydrophilic aminooxy handle for conjugation to carbonyl-containing biomolecules (e.g., periodate-oxidized glycoproteins, aldehyde-modified oligonucleotides) under mild aqueous conditions at pH 4-7 without copper catalysts or reducing agents. This application is not accessible using C-amino glycerol analogs due to their lack of chemoselective carbonyl reactivity .

Synthesis of Bicyclo[3.1.0]hexanyl-Oxazolidinone Antibiotics

O-Amino-glycerol is a required intermediate for constructing the bicyclo[3.1.0]hexanyl-oxazolidinone scaffold, a next-generation antibiotic framework designed to address linezolid resistance in gram-positive bacterial infections [1]. The aminooxy group enables the cyclization cascade that generates the constrained bicyclic core structure essential for ribosomal binding site engagement. Research groups developing novel oxazolidinone antibiotics should procure O-Amino-glycerol specifically; 3-amino-1,2-propanediol and serinol are not viable substitutes for this synthetic pathway [2].

Ornithine Decarboxylase (ODC) Inhibitor Development

The aminooxy-propanediol scaffold represented by O-Amino-glycerol has demonstrated nanomolar inhibitory activity against ornithine decarboxylase (IC₅₀ = 39 nM for the closely related 1-amino-3-(aminooxy)-2-propanol) [1]. ODC is a validated target in polyamine biosynthesis for oncology and antiparasitic indications. O-Amino-glycerol provides the core aminooxy-diol pharmacophore required for PLP cofactor adduct formation. Procurement is recommended for medicinal chemistry programs targeting ODC inhibition, as C-amino glycerol analogs lack this inhibitory activity .

Heterocyclic Smooth Muscle Relaxant Intermediate Synthesis

O-Amino-glycerol is employed as a key building block in the synthesis of heterocyclylcyclohexanecarbothioamides with smooth muscle relaxant activity [1]. The compound's aminooxy group participates in heterocycle formation via nucleophilic addition-elimination pathways that are not accessible with standard amino glycerols. This application is specific to the aminooxy functionality; procurement of O-Amino-glycerol is essential for research programs developing novel smooth muscle relaxant pharmacophores based on this scaffold .

Technical Documentation Hub

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